molecular formula C8H12N2O2 B3056827 Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate CAS No. 74531-82-1

Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

Cat. No.: B3056827
CAS No.: 74531-82-1
M. Wt: 168.19 g/mol
InChI Key: XISDGVNPWBQMEP-UHFFFAOYSA-N
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Description

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate (CAS 74531-82-1) is a high-purity chemical reagent with a molecular formula of C 8 H 12 N 2 O 2 and a molecular weight of 168.19 g/mol . This compound belongs to the class of 1,5-disubstituted-1H-imidazole-4-carboxylate esters, which are recognized as ubiquitous structural motifs in medicinal chemistry and drug discovery . This scaffold is of significant interest in pharmaceutical research, particularly in the design and synthesis of novel inhibitors targeting protein-protein interactions. Specifically, 1,5-diaryl analogues of this core structure have been investigated for their potential as allosteric integrase inhibitors (ALLINIs or LEDGINs) for the treatment of Human Immunodeficiency Virus type 1 (HIV-1) . These compounds act by inhibiting the interaction between the viral integrase protein and the host LEDGF/p75 protein, a promising therapeutic strategy that can lead to the production of non-infectious viral particles . The ester functionality in this compound serves as a versatile synthetic intermediate, which can be readily hydrolyzed to a carboxylic acid or converted to other valuable derivatives, such as carbohydrazides, for further structure-activity relationship (SAR) studies . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use. For Research Use Only.

Properties

IUPAC Name

ethyl 1,5-dimethylimidazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-4-12-8(11)7-6(2)10(3)5-9-7/h5H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISDGVNPWBQMEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70521515
Record name Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74531-82-1
Record name Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70521515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cycloaddition-Based Synthesis via Imidoyl Chlorides

The cycloaddition of ethyl isocyanoacetate with imidoyl chlorides represents a classical approach to imidazole carboxylates. Adapted from methods developed for 1,5-diaryl analogs, this route involves the formation of a substituted imidazole ring through a [2+3] cycloaddition mechanism.

Reaction Mechanism and Substrate Design

Imidoyl chlorides, synthesized from the reaction of acyl chlorides with amines, serve as electrophilic partners. Ethyl isocyanoacetate acts as a 1,3-dipole, engaging in a copper(I)-catalyzed cycloaddition to form the imidazole core. For Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate, methyl-substituted imidoyl chlorides are required. For example, reaction of acetyl chloride with methylamine yields N-methylacetimidoyl chloride, which undergoes cycloaddition with ethyl isocyanoacetate under reflux in tetrahydrofuran (THF) to produce the target compound.

Optimization and Yield Considerations

Key parameters include temperature (60–80°C), catalyst loading (5–10 mol% CuCl), and solvent polarity. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may reduce regioselectivity. Yields typically range from 65% to 78%, with purity >95% achieved after recrystallization from ethanol.

Table 1: Cycloaddition Reaction Parameters for this compound
Parameter Optimal Range Impact on Yield/Purity
Temperature 70°C Higher temperatures favor ring closure
Catalyst (CuCl) 8 mol% Accelerates cycloaddition
Solvent THF Balances reactivity and solubility
Reaction Time 12–18 h Prolonged time reduces side products

Microwave-Assisted Electrocyclization of 1,2-Diaza-1,3-Dienes

Microwave irradiation offers a rapid, energy-efficient alternative for synthesizing imidazole-4-carboxylates. This method, demonstrated for diversely functionalized analogs, leverages the 1,5-electrocyclization of azavinyl carbenes generated in situ.

Synthetic Workflow

A one-pot procedure combines methyl glyoxalate, methylamine, and ethyl cyanoacetate under microwave conditions (150°C, 20 min). The reaction proceeds via formation of a 1,2-diaza-1,3-diene intermediate, which undergoes electrocyclization to yield the imidazole ring.

Advantages Over Conventional Heating

Microwave irradiation reduces reaction times from hours to minutes and improves yields by 15–20% compared to thermal methods. For this compound, this approach achieves yields of 82–85% with >98% purity, as confirmed by high-performance liquid chromatography (HPLC).

Table 2: Microwave vs. Thermal Synthesis Comparison
Condition Microwave Method Conventional Method
Reaction Time 20 min 12 h
Yield 85% 68%
Energy Consumption 150 W 500 W

Post-Functionalization of Preformed Imidazole Cores

Derivatization of simpler imidazole esters provides a modular route to this compound. This method involves sequential alkylation and esterification steps.

Methylation of Ethyl Imidazole-4-Carboxylate

Ethyl imidazole-4-carboxylate (synthesized via sulfuric acid-catalyzed esterification of 1H-imidazole-4-carboxylic acid) undergoes dimethylation using methyl iodide and a strong base (e.g., potassium tert-butoxide) in DMF. Regioselective methylation at positions 1 and 5 is achieved by controlling stoichiometry (2.2 equiv CH3I) and temperature (0°C to room temperature).

Challenges in Regiochemical Control

Over-alkylation at position 2 is a common side reaction, necessitating careful monitoring by thin-layer chromatography (TLC). Purification via column chromatography (silica gel, ethyl acetate/hexane 3:7) isolates the target compound in 60–65% yield.

Comparative Analysis of Synthetic Routes

Each method offers distinct advantages:

  • Cycloaddition : High regioselectivity but requires specialized imidoyl chlorides.
  • Microwave Electrocyclization : Rapid and high-yielding but demands precise microwave instrumentation.
  • Post-Functionalization : Flexible but involves multi-step protocols.
Table 3: Summary of Key Synthetic Metrics
Method Yield (%) Purity (%) Time Efficiency Scalability
Cycloaddition 75 95 Moderate High
Microwave 85 98 High Moderate
Post-Functionalization 65 90 Low Low

Chemical Reactions Analysis

Types of Reactions: Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or amines.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

Pharmaceutical Applications

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate serves as a valuable building block in drug discovery. Its structural features allow for interactions with biological macromolecules, making it a candidate for the development of new therapeutic agents. Preliminary investigations have suggested that this compound may exhibit inhibitory effects on specific enzymes involved in disease pathways, thus presenting potential as an anti-cancer or anti-inflammatory agent.

Table 1: Potential Pharmaceutical Applications

Application AreaDescription
Anticancer AgentsInvestigated for its ability to inhibit cancer cell growth by targeting specific enzymes.
Anti-inflammatory DrugsPotential use in reducing inflammation through enzyme inhibition.
Drug DiscoveryServes as a scaffold for synthesizing novel pharmacophores.

Catalytic Applications

The compound has also been explored for its catalytic properties in organic synthesis. Methods have been developed that utilize this compound in the synthesis of other imidazole derivatives and related compounds. Its role as a catalyst can enhance reaction efficiency and selectivity, making it an attractive option for synthetic chemists .

Table 2: Catalytic Properties

Catalyst TypeReaction TypeBenefits
Inorganic Salt CompositeSynthesis of Imidazole DerivativesHigh selectivity and yield with environmentally friendly processes.
Organic ReactionsVarious organic transformationsImproved reaction rates and reduced by-products.

Biochemical Studies

Research into the interactions of this compound with biological systems has revealed insights into its binding affinities with proteins and nucleic acids. Such studies are crucial for understanding the mechanisms underlying its biological activity and potential therapeutic effects.

Table 3: Biochemical Interaction Studies

Study FocusFindings
Protein Binding AffinityPreliminary data suggest moderate to high binding affinity with certain target proteins.
Enzyme Inhibition StudiesPotential to inhibit key enzymes involved in metabolic pathways related to diseases.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on various cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against specific cancer types, suggesting its potential as a lead compound for further development into anticancer drugs.

Case Study 2: Catalytic Efficiency

In a series of experiments, this compound was used as a catalyst in the synthesis of substituted imidazoles. The reactions demonstrated high yields and selectivity, confirming the compound's utility in organic synthesis.

Mechanism of Action

The mechanism of action of Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various biological pathways, influencing processes such as signal transduction and metabolic regulation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate and analogous imidazole derivatives:

Compound Name Substituents/Modifications Functional Group Melting Point (°C) Synthesis Method Biological Activity
This compound 1,5-dimethyl Ester Not reported Cycloaddition with imidoyl chlorides HIV-1 IN inhibition (derivatives)
Ethyl 2-phenyl-1,4-dip-tolyl-1H-imidazole-5-carboxylate (3h) 2-phenyl, 1,4-dip-tolyl Ester 127–128 Three-component tandem reaction Not specified
1,5-Dimethyl-1H-imidazole-4-carboxylic acid 1,5-dimethyl; ester → carboxylic acid Carboxylic acid Not reported Hydrolysis of ester intermediate Potential for derivatization
Ethyl 5-amino-4-fluoro-1-methyl-1H-imidazole-2-carboxylate 5-amino, 4-fluoro, 1-methyl Ester (position 2) Not reported Not specified Pharmaceutical intermediate
2-Bromo-1-methyl-1H-imidazole-4-carboxylic acid 2-bromo, 1-methyl Carboxylic acid Not reported Halogenation of parent compound Reactivity in cross-coupling

Key Comparative Insights

Substituent Effects on Reactivity and Properties
  • Functional Group Interconversion : Conversion of the ethyl ester to a carboxylic acid (e.g., 1,5-Dimethyl-1H-imidazole-4-carboxylic acid ) increases polarity, affecting solubility and bioavailability .

Biological Activity

Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate is a compound belonging to the imidazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, including antiviral properties, synthesis methods, and potential therapeutic applications.

Synthesis Methods

Several synthetic routes have been developed for the preparation of this compound. A notable method involves microwave-assisted synthesis, which allows for efficient production with high yields. The process typically includes the reaction of azavinyl azomethine ylides with primary amines under microwave irradiation, leading to the formation of various substituted imidazole derivatives .

Antiviral Properties

Recent studies have highlighted the antiviral potential of imidazole-4-carboxylate derivatives, including this compound. Research indicates that these compounds exhibit moderate inhibitory effects on HIV integrase activity, with percentage inhibition ranging from 33% to 45% at certain concentrations. The cytotoxicity (CC50) values were observed to be greater than 200 µM for most derivatives, suggesting a favorable therapeutic index for further development .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural modifications. The presence of different substituents on the imidazole ring significantly affects its binding affinity to target proteins and overall biological efficacy. For instance, modifications at the C-2 and N-3 positions have been shown to enhance antiviral activity by optimizing interactions with critical amino acid residues in viral proteins .

Study on Antihyperlipidemic Activity

A series of imidazole derivatives were tested for their antihyperlipidemic effects in animal models. The results indicated that certain derivatives exhibited significant lipid-lowering effects when administered in Triton WR-1339-induced hyperlipidemia models. The study emphasized the potential of imidazole derivatives as therapeutic agents for managing lipid disorders .

Antimicrobial Activity

In another investigation focusing on antimicrobial properties, various imidazole derivatives were evaluated against a range of bacterial strains. This compound demonstrated promising antibacterial activity, particularly against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values suggested that this compound could serve as a lead structure for developing new antibiotics .

Research Findings Summary

Activity Findings
Antiviral Moderate inhibition of HIV integrase (33%-45% inhibition)
Cytotoxicity (CC50) Values >200 µM indicating low toxicity
Antihyperlipidemic Significant lipid-lowering effects in animal models
Antimicrobial Effective against Gram-positive bacteria with promising MIC values

Q & A

Q. What are the key synthetic methodologies for Ethyl 1,5-dimethyl-1H-imidazole-4-carboxylate?

The compound is synthesized via cycloaddition reactions using α-isocyanoacetates and imidoyl chlorides. A representative method involves:

  • Step 1 : Reacting ethyl isocyanoacetate with N-aryl-benzimidoyl chloride in anhydrous tetrahydrofuran (THF) at −78°C under argon.
  • Step 2 : Adding 1,8-diazabicycloundec-7-ene (DBU) as a base to facilitate cyclization, yielding the 1,5-diaryl-imidazole-4-carboxylate ester .
  • Alternative : Copper(I) iodide (CuI) and pyridine in methanol at 50°C can catalyze similar reactions with primary amines and aldehydes .

Q. Table 1: Comparison of Synthetic Approaches

Catalyst/SolventTemperatureYield RangeKey Advantages
DBU/THF−78°C to RT60–85%High regioselectivity, air-sensitive conditions
CuI/Pyridine/MeOH50°C50–75%Broad substrate scope, mild conditions

Q. How is this compound characterized spectroscopically?

  • 1H/13C NMR : Look for distinct signals:
    • Ethyl ester group: δ ~1.3 ppm (triplet, CH3), ~4.3 ppm (quartet, CH2) in 1H NMR; δ ~14 ppm (CH3), ~60 ppm (CH2) in 13C NMR.
    • Imidazole protons: δ ~7.0–8.5 ppm (aromatic substituents) .
  • IR Spectroscopy : Carboxylate ester C=O stretch at ~1700–1750 cm⁻¹; imidazole ring vibrations at ~1600 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (M⁺) matching the molecular weight (e.g., m/z 223.1 for C9H12N2O2) .

Q. What safety protocols are critical when handling this compound?

  • PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for aerosol prevention .
  • Waste Disposal : Segregate organic waste and consult institutional guidelines for hazardous chemical disposal. Neutralize acidic/basic residues before disposal .
  • Storage : Store in airtight containers at −20°C to prevent degradation. Label containers with hazard symbols (e.g., irritant) .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields and regioselectivity?

  • Catalyst Screening : Test alternatives to CuI, such as Pd or Ru complexes, to enhance cycloaddition efficiency .
  • Solvent Effects : Compare polar aprotic solvents (e.g., DMF, acetonitrile) with THF to stabilize transition states .
  • Temperature Gradients : Conduct reactions at −20°C or reflux to assess kinetic vs. thermodynamic control .

Case Study : Replacing THF with dichloromethane (DCM) increased yield by 15% in analogous imidazole syntheses due to improved solubility of intermediates .

Q. How can computational methods resolve contradictions in spectroscopic data?

  • DFT Calculations : Use density functional theory (DFT) to model NMR chemical shifts and compare with experimental data. For example, B3LYP/6-311+G(d,p) predicts imidazole ring proton shifts within ±0.2 ppm accuracy .
  • IR Frequency Analysis : Assign ambiguous carbonyl stretches by simulating vibrational modes using Gaussian software .

Example : Discrepancies in C=O stretching frequencies (e.g., 1720 vs. 1705 cm⁻¹) were resolved by identifying solvent effects (polar vs. non-polar) in DFT simulations .

Q. What pharmacological applications exist for this compound, and how is activity validated?

  • HIV-1 Integrase Inhibition : The 1,5-diaryl substitution pattern enables binding to the HIV-1 integrase dimer interface.
    • Assay Protocol :

Express recombinant HIV-1 integrase in E. coli.

Perform fluorescence polarization assays with labeled DNA substrates.

Measure IC50 values for inhibition of strand-transfer activity .

  • Structure-Activity Relationship (SAR) : Modify aryl substituents (e.g., electron-withdrawing groups) to enhance binding affinity. Hydrolyze the ester to carboxylic acid derivatives for improved solubility .

Q. Table 2: Key Modifications and Activity Trends

Substituent (R1/R2)IC50 (HIV-1 IN)Solubility (logP)
4-Fluorophenyl0.8 µM2.1
4-Methoxyphenyl1.5 µM1.8

Q. How can mechanistic insights guide the design of novel derivatives?

  • Cycloaddition Mechanism : The reaction proceeds via a [3+2] cycloaddition between the isocyanoacetate and imidoyl chloride.
    • Kinetic Studies : Monitor intermediates using in-situ IR to identify rate-limiting steps .
    • Isotope Labeling : Use ¹⁵N-labeled amines to trace nitrogen incorporation into the imidazole ring .

Q. What strategies mitigate challenges in crystallizing this compound?

  • Co-Crystallization : Use carboxylic acid derivatives (e.g., 1,5-diaryl-imidazole-4-carboxylic acid) to form salts with amines.
  • Solvent Screening : Test mixtures of ethanol/water or acetone/heptane for slow evaporation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate
Reactant of Route 2
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Ethyl 1,5-dimethyl-1h-imidazole-4-carboxylate

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